
LP-261
Descripción general
Descripción
LP-261 es un nuevo agente anticancerígeno dirigido a la tubulina que se une al sitio de la colchicina en la tubulina, induciendo el arresto en la fase G2/M. Este compuesto ha demostrado un potencial significativo en la inhibición del crecimiento de varias células cancerosas, incluyendo el cáncer de pulmón de células no pequeñas y el adenocarcinoma de colon .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LP-261 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la actividad deseada. Los pasos clave incluyen:
Formación de la estructura central: Esto implica la reacción de compuestos aromáticos específicos en condiciones controladas para formar el esqueleto básico de this compound.
Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central a través de reacciones como la nitración, la reducción y la sulfonación.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Optimización de las condiciones de reacción: Garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
LP-261 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.
Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales a la molécula de this compound.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
LP-261 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: This compound se estudia ampliamente por sus propiedades anticancerígenas, particularmente en la inhibición del crecimiento del cáncer de pulmón de células no pequeñas y el adenocarcinoma de colon
Inhibición de la angiogénesis: This compound ha demostrado una potente actividad antiangiogénica, previniendo la formación de nuevos vasos sanguíneos en los tumores.
Terapia combinada: This compound se utiliza en combinación con otros agentes anticancerígenos, como el bevacizumab, para mejorar sus efectos terapéuticos.
Mecanismo De Acción
LP-261 ejerce sus efectos al unirse al sitio de la colchicina en la tubulina, una proteína que es esencial para la división celular. Esta unión interrumpe la función normal de la tubulina, lo que lleva al arresto del ciclo celular en la fase G2/M. Esta interrupción evita que las células cancerosas se dividan y proliferen, lo que finalmente conduce a la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
Paclitaxel: Otro agente dirigido a la tubulina que estabiliza los microtúbulos, evitando su desensamblaje.
Vinblastina: Se une a un sitio diferente en la tubulina, causando la desestabilización de los microtúbulos.
Colchicina: Se une al mismo sitio que LP-261 pero tiene diferentes propiedades farmacocinéticas
Singularidad de this compound
This compound es único debido a su alta biodisponibilidad oral y potente actividad antiangiogénica. A diferencia de otros agentes dirigidos a la tubulina, this compound no exhibe una eflujo significativo por los transportadores intestinales, lo que lo hace más efectivo cuando se administra por vía oral .
Actividad Biológica
LP-261 is a novel tubulin-targeting anticancer agent known for its potential in treating various cancers, particularly non-small cell lung cancer and colon adenocarcinoma. It operates by binding to the colchicine site on tubulin, leading to G2/M phase arrest in the cell cycle, which ultimately inhibits cancer cell proliferation. This compound has been extensively studied for its biological activity, demonstrating significant effects as both a standalone treatment and in combination with other therapeutic agents.
Tubulin Interaction
This compound binds specifically to the colchicine site of tubulin, which is crucial for microtubule dynamics. By inhibiting tubulin polymerization, this compound disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. The compound's EC50 for inhibiting in vitro tubulin polymerization is reported to be approximately 3.2 μM .
Induction of G2/M Phase Arrest
The binding of this compound to tubulin induces a halt in the cell cycle at the G2/M transition. This phase arrest prevents cells from undergoing mitosis, effectively stopping tumor growth. Studies have shown that this mechanism is particularly effective against rapidly dividing cancer cells.
Antiangiogenic Properties
In addition to its antitumor effects, this compound exhibits potent antiangiogenic activity, inhibiting the formation of new blood vessels that tumors require for growth and metastasis. This dual action enhances its therapeutic potential against solid tumors.
In Vitro Studies
This compound has demonstrated broad activity across various cancer cell lines. In preclinical models, it has shown efficacy against:
- Non-small cell lung cancer (NSCLC)
- Colon adenocarcinoma
The compound's ability to inhibit tumor growth has been validated through multiple studies, highlighting its potential as an effective anticancer agent.
Combination Therapy
Research indicates that this compound can be effectively combined with other anticancer agents such as bevacizumab. This combination therapy approach enhances the overall therapeutic efficacy, making it a promising candidate for clinical applications.
Preclinical Models
In a series of preclinical studies, this compound was tested on various tumor models. The results indicated:
- Significant reduction in tumor size compared to control groups.
- Improved survival rates in treated animals.
These findings underscore the compound's potential as a viable treatment option in oncology.
Clinical Trials
Phase 1 clinical trials have begun to assess the safety and efficacy of this compound in humans. Initial results suggest that it is well-tolerated and shows encouraging signs of antitumor activity.
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | EC50 (μM) | Unique Features |
---|---|---|---|
This compound | Tubulin binding at colchicine site | 3.2 | High oral bioavailability; antiangiogenic |
Paclitaxel | Stabilizes microtubules | 0.1 | Known for severe side effects |
Vinblastine | Binds to a different site on tubulin | 0.5 | Causes microtubule destabilization |
Colchicine | Binds to colchicine site | 0.04 | Limited due to toxicity |
This compound stands out due to its unique pharmacokinetic properties and lower side effect profile compared to traditional chemotherapeutics like paclitaxel and vinblastine .
Future Directions
The ongoing research into this compound focuses on:
- Expanding clinical trials to further evaluate its efficacy and safety.
- Investigating combination therapies with other novel agents.
- Exploring its use in different cancer types , potentially broadening its application in oncology.
Q & A
Q. What is the primary mechanism of action of LP-261 in cancer cells, and how can this mechanism be experimentally validated?
Basic Research Focus
this compound binds to the colchicine-binding site of tubulin, destabilizing microtubule dynamics and inducing G2/M phase arrest, with an EC50 of 3.2 μM in non-small cell lung cancer (NSCLC) models . To validate this:
- Methodology : Use in vitro microtubule polymerization assays to compare this compound’s effects with colchicine (a known tubulin disruptor).
- Cell Cycle Analysis : Employ flow cytometry to quantify G2/M arrest in treated NSCLC cell lines (e.g., A549 or H1299) .
- Competitive Binding Assays : Perform radiolabeled colchicine displacement experiments to confirm direct interaction with the tubulin colchicine site .
Q. Which experimental models are most appropriate for evaluating this compound’s anticancer efficacy, and what endpoints should be prioritized?
Basic Research Focus
- In Vitro Models : NSCLC cell lines (e.g., A549) for dose-response studies (EC50 determination) and cytotoxicity profiling via MTT assays .
- In Vivo Models : Xenograft mouse models using NSCLC cell lines to assess tumor volume reduction and survival rates. Prioritize endpoints like tumor growth inhibition (TGI) and histopathological analysis of mitotic arrest .
- Controls : Include paclitaxel (microtubule stabilizer) and colchicine (microtubule destabilizer) as comparative benchmarks .
Q. How can researchers resolve contradictions in this compound’s reported EC50 values across different studies?
Advanced Research Focus
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., incubation time, cell density) and validate using reference compounds .
- Cell Line Heterogeneity : Test this compound across multiple NSCLC subtypes to account for genetic diversity .
- Data Normalization : Use normalized viability curves and stringent statistical methods (e.g., ANOVA with post-hoc tests) to mitigate batch effects .
Q. What methodological approaches optimize this compound’s therapeutic window while minimizing off-target cytotoxicity?
Advanced Research Focus
- Combination Therapy : Screen this compound with DNA-damaging agents (e.g., cisplatin) or kinase inhibitors to identify synergistic effects. Use Chou-Talalay synergy analysis .
- Pharmacokinetic Profiling : Conduct ADME studies to optimize dosing schedules (e.g., intermittent vs. continuous administration) .
- Selectivity Index (SI) : Calculate SI values (SI = IC50 normal cells / IC50 cancer cells) using primary human fibroblasts as a normal cell control .
Q. How can this compound’s resistance mechanisms be investigated, and what strategies might overcome them?
Advanced Research Focus
- Resistance Models : Generate this compound-resistant NSCLC cell lines via chronic exposure and perform RNA-seq to identify dysregulated pathways (e.g., ABC transporter upregulation) .
- Epigenetic Modulation : Test histone deacetylase inhibitors (HDACi) to reverse resistance phenotypes .
- 3D Tumor Spheroids : Use 3D culture systems to mimic tumor microenvironment-driven resistance and test this compound penetration via confocal microscopy .
Q. What analytical techniques are critical for validating this compound’s target engagement in vivo?
Advanced Research Focus
- Immunofluorescence Staining : Visualize microtubule disruption in tumor biopsies using β-tubulin antibodies .
- PET Imaging : Develop radiolabeled this compound analogs (e.g., ¹⁸F-LP-261) to quantify tumor uptake and biodistribution .
- Pharmacodynamic Biomarkers : Measure mitotic arrest markers (e.g., phosphorylated histone H3) in serum or tumor tissue .
Q. How should researchers design studies to evaluate this compound’s effects on non-mitotic cellular processes?
Advanced Research Focus
- Migration/Invasion Assays : Use transwell chambers to assess this compound’s impact on NSCLC metastasis .
- Autophagy Modulation : Evaluate LC3-II/LC3-I ratio via western blotting to determine if this compound induces autophagic cell death .
- Senescence Markers : Quantify β-galactosidase activity to detect therapy-induced senescence .
Q. Key Considerations for this compound Research
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Ethical Compliance : Follow institutional guidelines for in vivo studies and human tissue use .
- Interdisciplinary Collaboration : Integrate computational models (e.g., molecular docking) to predict this compound’s binding affinity to tubulin isoforms .
Propiedades
IUPAC Name |
N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDELGTFILMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915412-67-8 | |
Record name | LP-261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LP-261 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.